molecular formula C13H12BrClN2O2S B2642729 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide CAS No. 522606-36-6

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide

Cat. No.: B2642729
CAS No.: 522606-36-6
M. Wt: 375.67
InChI Key: LDISQJQGSJXSLZ-UHFFFAOYSA-N
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Description

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chlorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the presence of halogen atoms and the amino group can enhance its binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity allows for a broader range of applications and potential modifications compared to simpler sulfonamides.

Properties

IUPAC Name

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O2S/c1-8-2-4-10(14)12(6-8)17-20(18,19)13-7-9(16)3-5-11(13)15/h2-7,17H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDISQJQGSJXSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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